2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1017331
InChI:
InChI=1S/C15H15BrN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19)
SMILES:
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C
Molecular Formula:
C15H15BrN2O3S
Molecular Weight:
383.3 g/mol
2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
CAS No.:
Cat. No.: VC1017331
Molecular Formula: C15H15BrN2O3S
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrN2O3S |
|---|---|
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | 2-[[2-(4-bromophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H15BrN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
| Standard InChI Key | CBMZOLLWIXDSIT-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator